![molecular formula C10H10ClN5O2 B1450648 2-Chloro-n-[3-methoxy-4-(1h-tetrazol-1-yl)phenyl]acetamide CAS No. 2173098-86-5](/img/structure/B1450648.png)
2-Chloro-n-[3-methoxy-4-(1h-tetrazol-1-yl)phenyl]acetamide
Übersicht
Beschreibung
“2-Chloro-n-[3-methoxy-4-(1h-tetrazol-1-yl)phenyl]acetamide” is a chemical compound with the molecular formula C10H10ClN5O2 . It has an average mass of 267.672 Da and a monoisotopic mass of 267.052307 Da .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, on hydrolysis, a compound was converted to a corresponding phenoxy acid, and finally, this was coupled with 2-amino-4-(4-bromophenyl)thiazole in the presence of dry dichloromethane (DCM), lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) to furnish the final compound .Molecular Structure Analysis
The molecular structure of “2-Chloro-n-[3-methoxy-4-(1h-tetrazol-1-yl)phenyl]acetamide” can be analyzed using various spectroscopic techniques. For instance, 1H NMR and 13C NMR can provide information about the hydrogen and carbon atoms in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Chloro-n-[3-methoxy-4-(1h-tetrazol-1-yl)phenyl]acetamide” can be analyzed using various techniques. For instance, its melting point, solubility, and stability can be determined .Wissenschaftliche Forschungsanwendungen
Metabolism in Herbicides
2-Chloroacetamides, similar in structure to 2-Chloro-n-[3-methoxy-4-(1h-tetrazol-1-yl)phenyl]acetamide, are used as pre-emergent herbicides in agriculture. These compounds, including acetochlor and alachlor, undergo complex metabolic activation pathways in liver microsomes, leading to potential carcinogenic products like dialkylbenzoquinone imine. Human and rat liver microsomes metabolize these compounds differently, revealing important insights into their biological impact and safety (Coleman et al., 2000).
Anticancer Properties
Research has shown that derivatives of 2-chloroacetamides exhibit potential anticancer properties. For instance, certain thiazole derivatives synthesized from 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide demonstrated selective cytotoxicity against human lung adenocarcinoma cells (Evren et al., 2019). Another study synthesized novel 2-chloro N-aryl substituted acetamide derivatives of oxadiazole-thiol and found them to be cytotoxic against various human leukemic cell lines (Vinayak et al., 2014).
Antibacterial Agents
Derivatives of 2-chloroacetamides have also been synthesized and evaluated for their antibacterial activity. For example, certain oxadiazol-thioacetamide and imidazol-thioacetamide derivatives demonstrated significant antibacterial properties, showing the potential for these compounds in the development of new antibiotics (Ramalingam et al., 2019).
Zukünftige Richtungen
The future directions for “2-Chloro-n-[3-methoxy-4-(1h-tetrazol-1-yl)phenyl]acetamide” could involve further exploration of its synthesis, chemical reactions, and potential applications. This could include the development of new synthetic routes, investigation of its reactivity, and evaluation of its potential use in various fields .
Eigenschaften
IUPAC Name |
2-chloro-N-[3-methoxy-4-(tetrazol-1-yl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN5O2/c1-18-9-4-7(13-10(17)5-11)2-3-8(9)16-6-12-14-15-16/h2-4,6H,5H2,1H3,(H,13,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHTNYYZAGJLSOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)CCl)N2C=NN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-n-[3-methoxy-4-(1h-tetrazol-1-yl)phenyl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



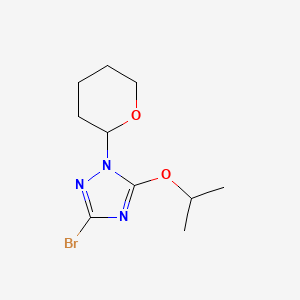
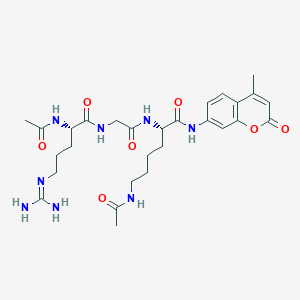
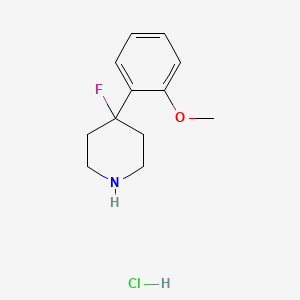
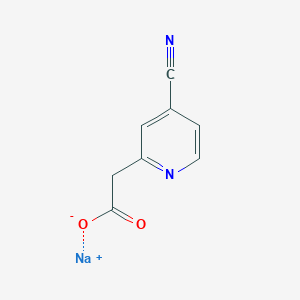
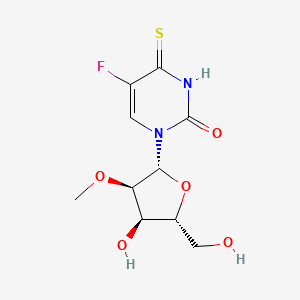
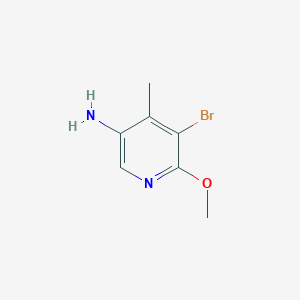
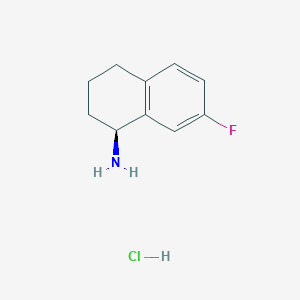
![6-Bromo-3,5-dimethylimidazo[1,2-a]pyridine](/img/structure/B1450581.png)
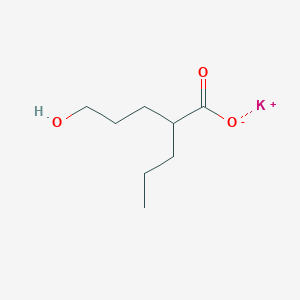
![3-Fluoro-3-[2-(trifluoromethoxy)phenyl]pyrrolidine hydrochloride](/img/structure/B1450584.png)
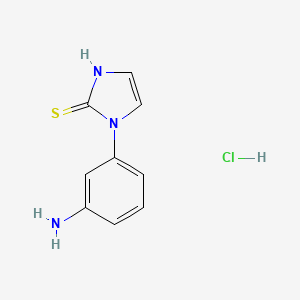
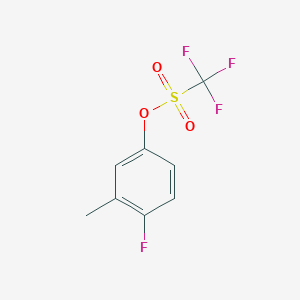
![2-[(4-t-Butylcyclohexyl)amino]butan-1-ol oxalate](/img/structure/B1450587.png)
![1-Bromo-2-chloro-4-methoxy-5-[(4-methoxybenzyl)oxy]benzene](/img/structure/B1450588.png)